L-Glutamine-2,3,3,4,4-d5
L-Glutamine-2,3,3,4,4-d5
L-Glutamine-d5 is intended for use as an internal standard for the quantification of L-glutamine by GC- or LC-MS. L-Glutamine is a non-essential amino acid involved in many biochemical processes. It is synthesized in vivo by glutamate and ammonia. It serves as a substrate for glutamine synthetase in neurons for the biosynthesis of the major excitatory and inhibitory neurotransmitters glutamate and GABA. L-Glutamine decreases adhesion of sickle red blood cells (RBCs) to human umbilical vein endothelial cells (HUVECs) when incubated ex vivo with patient-derived autologous plasma either alone or with LPS. It has commonly been used in cell culture media. Formulations containing L-glutamine have been used in the treatment of sickle cell disease.
Brand Name:
Vulcanchem
CAS No.:
14341-78-7
VCID:
VC21078430
InChI:
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D
SMILES:
C(CC(=O)N)C(C(=O)O)N
Molecular Formula:
C5H10N2O3
Molecular Weight:
151.18 g/mol
L-Glutamine-2,3,3,4,4-d5
CAS No.: 14341-78-7
Cat. No.: VC21078430
Molecular Formula: C5H10N2O3
Molecular Weight: 151.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | L-Glutamine-d5 is intended for use as an internal standard for the quantification of L-glutamine by GC- or LC-MS. L-Glutamine is a non-essential amino acid involved in many biochemical processes. It is synthesized in vivo by glutamate and ammonia. It serves as a substrate for glutamine synthetase in neurons for the biosynthesis of the major excitatory and inhibitory neurotransmitters glutamate and GABA. L-Glutamine decreases adhesion of sickle red blood cells (RBCs) to human umbilical vein endothelial cells (HUVECs) when incubated ex vivo with patient-derived autologous plasma either alone or with LPS. It has commonly been used in cell culture media. Formulations containing L-glutamine have been used in the treatment of sickle cell disease. |
|---|---|
| CAS No. | 14341-78-7 |
| Molecular Formula | C5H10N2O3 |
| Molecular Weight | 151.18 g/mol |
| IUPAC Name | (2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D |
| Standard InChI Key | ZDXPYRJPNDTMRX-NKXUJHECSA-N |
| Isomeric SMILES | [2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)N)N |
| SMILES | C(CC(=O)N)C(C(=O)O)N |
| Canonical SMILES | C(CC(=O)N)C(C(=O)O)N |
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